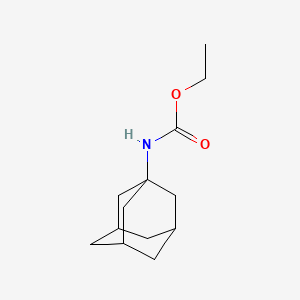

ethyl N-(1-adamantyl)carbamate

Description

Contextual Significance of the Carbamate (B1207046) Functional Group in Contemporary Chemical Sciences

The carbamate functional group, with its general structure R-O-C(=O)-N(R')R'', is a cornerstone in various fields of chemical science. wikipedia.orgacs.org Structurally, it can be considered a hybrid of an ester and an amide, which imparts a unique combination of chemical stability and reactivity. nih.gov This stability is a result of resonance between the amide and carboxyl groups. nih.gov

In medicinal chemistry, carbamates are widely employed due to their ability to act as peptide bond surrogates, enhancing metabolic stability and cell membrane permeability of drug candidates. acs.orgnih.gov The carbamate moiety can participate in hydrogen bonding and modulate interactions with biological targets like enzymes and receptors. nih.gov This has led to their incorporation into a wide array of approved drugs for treating various diseases. nih.govresearchgate.net Furthermore, carbamates serve as crucial protecting groups for amines in organic synthesis and are fundamental components in the production of polyurethanes. wikipedia.orgnih.gov

Structural and Chemical Relevance of the Adamantane (B196018) Moiety in Organic and Medicinal Chemistry

Adamantane (C10H16) is the simplest diamondoid, a hydrocarbon with a cage-like structure composed of three fused cyclohexane (B81311) rings in a chair conformation. researchgate.netyoutube.com This arrangement results in a highly rigid and virtually strain-free molecule. youtube.com Its unique three-dimensional, bulky, and hydrophobic nature has made it a valuable building block in both organic and medicinal chemistry. researchgate.net

The incorporation of the adamantane moiety into bioactive molecules can significantly influence their properties. researchgate.net Its lipophilicity can enhance a drug's ability to cross cell membranes and modulate its bioavailability and therapeutic efficacy. researchgate.net The rigid scaffold of adamantane provides a fixed orientation for functional groups, which can lead to highly specific interactions with biological targets. nih.govnih.gov This has been successfully exploited in the development of antiviral drugs, where the adamantane cage interacts with viral ion channels. nih.govnih.gov Moreover, adamantane derivatives have shown potential in treating a range of conditions, including neurological disorders and cancer. researchgate.netmdpi.com

Overview of Research Trajectories and Potential Applications of N-Substituted Adamantyl Carbamates

The combination of the adamantane scaffold with a carbamate linker in N-substituted adamantyl carbamates has opened up promising avenues of research. Scientists are exploring these compounds for a variety of potential applications, driven by the synergistic effects of the two moieties.

Research into N-substituted adamantyl carbamates has shown their potential as inhibitors of various enzymes. For instance, certain derivatives have been investigated for their ability to inhibit cholinesterases, enzymes implicated in Alzheimer's disease. nih.gov The adamantane group can anchor the molecule within the active site of the enzyme, while the carbamate portion can interact with key amino acid residues.

Furthermore, the structural features of N-substituted adamantyl carbamates make them interesting candidates for the development of new materials. The rigid adamantane core can impart desirable physical properties to polymers and other materials. Studies have also explored adamantane-containing compounds as building blocks for creating precisely designed nanostructures and hydrogen-bonded networks. researchgate.net The ongoing research in this area continues to uncover the diverse potential of this unique class of chemical compounds. nih.gov

Data Tables

Table 1: Physicochemical Properties of Ethyl N-(1-adamantyl)carbamate

| Property | Value |

| Molecular Formula | C13H21NO2 |

| Molecular Weight | 223.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 108-112 °C |

| Solubility | Soluble in organic solvents like methanol (B129727), ethanol (B145695), and dichloromethane. Insoluble in water. |

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(1-adamantyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-2-16-12(15)14-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZRKUNSLBUDSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl N 1 Adamantyl Carbamate and Analogous Adamantyl Carbamates

Direct Synthetic Routes to Carbamates Incorporating the 1-Adamantyl Moiety

Direct synthetic methods offer a straightforward approach to introducing the 1-adamantyl group into a carbamate (B1207046) structure. These routes are often preferred for their efficiency and atom economy.

Reaction of 1-Adamantylamine with Ethyl Chloroformate or Activated Carbonates

A common and well-established method for synthesizing ethyl N-(1-adamantyl)carbamate involves the reaction of 1-adamantylamine with ethyl chloroformate. chalcogen.roresearchgate.netorganic-chemistry.org This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. chalcogen.ro The use of ethyl chloroformate as a coupling agent provides a reliable route to the desired carbamate. organic-chemistry.org

Alternatively, activated carbonates like di(2-pyridyl) carbonate can be employed. acs.org This method offers a high-yielding and convenient approach to the alkoxycarbonylation of amines, overcoming some limitations of other techniques. acs.org

| Amine | Acylating Agent | Base | Product |

|---|---|---|---|

| 1-Adamantylamine | Ethyl Chloroformate | Triethylamine | Ethyl N-(1-adamantyl)carbamate |

| 1-Adamantylamine | Di(2-pyridyl) carbonate | Not specified | Ethyl N-(1-adamantyl)carbamate |

Phosgene-Free and Halogen-Free Carbamate Synthesis from Carbon Dioxide, Amines, and Alcohols/Alkyl Halides

In an effort to develop more environmentally friendly synthetic routes, significant research has focused on phosgene-free and halogen-free methods for carbamate synthesis. One promising approach utilizes carbon dioxide as a C1 building block. researchgate.netgoogle.com

This method involves the reaction of an amine, such as 1-adamantylamine, with carbon dioxide and an alcohol or alkyl halide. google.com The direct reaction of an amine, an alcohol, and carbon dioxide can be catalyzed by metal complexes, although initial yields were often low. acs.org More recent developments have shown that reacting an amine with carbon dioxide in the presence of a suitable base and an alkylating agent can produce carbamates in high yields under mild conditions. google.com For instance, the use of cesium carbonate and an alkylating agent at ambient temperature and pressure provides a safe and simple method for carbamate synthesis. google.com Another approach involves the dehydration of a carbamic acid intermediate, formed from an arylamine and CO2, using activated sulfonium (B1226848) reagents to generate an isocyanate that can be trapped by an alcohol to form the carbamate. researchgate.net

| Amine | Carbon Source | Alcohol/Alkyl Halide | Catalyst/Reagent | Product |

|---|---|---|---|---|

| Arylamine | Carbon Dioxide | Alcohol | Activated Sulfonium Reagents | Aryl Carbamate |

| Primary/Secondary Amine | Carbon Dioxide | Alkylating Agent | Cesium Carbonate | Carbamate |

N-Adamantylation of Amino Compounds via Hoffmann Rearrangement-Based Conditions

The Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom, can be adapted for the synthesis of carbamates. thermofisher.comwikipedia.orgchemistrysteps.com The key intermediate in the Hofmann rearrangement is an isocyanate, which can be trapped by an alcohol to form a carbamate. wikipedia.orgchemistrysteps.com

In a modified Hofmann rearrangement, treating a primary amide with a reagent like bromine and sodium methoxide (B1231860) in methanol (B129727) can produce the corresponding methyl carbamate in high yield. thermofisher.com This approach can be applied to the synthesis of adamantyl carbamates by starting with an appropriate adamantane-containing amide. The reaction proceeds through the formation of an N-bromoamide, which then rearranges to an isocyanate that is subsequently trapped by the alcohol. wikipedia.org

Indirect and Multi-Step Approaches Utilizing Adamantane-1-amine Precursors

Indirect methods for the synthesis of ethyl N-(1-adamantyl)carbamate and its analogs often involve the initial synthesis of a precursor, typically adamantane-1-amine, which is then converted to the target carbamate.

Investigation of Reaction Pathways with Ester Ethoxycarbonyl Hydrazones

An interesting, albeit unsuccessful in its primary goal, approach involved the reaction of 1-adamantylamine with ester ethoxycarbonyl hydrazones. dergipark.org.trdergipark.org.tr The initial aim was to synthesize triazole derivatives, but the reaction instead yielded open-chain ethyl N-(adamantylcarbamoyl)alkylcarbohydrazonoate derivatives. dergipark.org.trdergipark.org.tr This outcome was attributed to the steric hindrance of the bulky adamantyl group, which prevented the expected ring closure. dergipark.org.tr While this method did not produce the target triazole, it provides a novel route to complex hydrazone derivatives incorporating the adamantyl carbamate moiety. dergipark.org.trdergipark.org.tr

| Reactant 1 | Reactant 2 | Expected Product | Actual Product | Reference |

|---|---|---|---|---|

| 1-Adamantylamine | Ester Ethoxycarbonyl Hydrazone | Triazole derivative | Ethyl N-(adamantylcarbamoyl)alkylcarbohydrazonoate | dergipark.org.trdergipark.org.tr |

Synthesis of Complex Adamantane (B196018) Carbamate Derivatives

The adamantane scaffold is a versatile building block for creating more complex derivatives with potential biological activity. thieme-connect.commdpi.comnih.gov Annulated carbamates, for instance, can serve as precursors for the ring contraction of the adamantane framework, leading to noradamantane derivatives. nih.govrsc.orgresearchgate.net

The synthesis of these complex structures often begins with functionalized adamantane precursors. For example, adamantane-1-carboxylic acid can be esterified and then reacted with hydrazine (B178648) hydrate (B1144303) to form adamantyl-1-carbohydrazide. nih.gov This intermediate can then be condensed with various aldehydes and ketones to produce a range of hydrazide-hydrazones containing the adamantyl moiety. nih.gov Furthermore, N-adamantylated amides, synthesized from 1-adamantyl nitrate, can be used as starting materials for a variety of new cage aminoamides. researchgate.net The functionalization of the adamantane core itself, for instance through oxidation, allows for the introduction of various substituents, further expanding the library of accessible complex adamantane carbamate derivatives. thieme-connect.comresearchgate.net

Catalytic Systems and Reaction Condition Optimization in Adamantyl Carbamate Synthesis

The synthesis of adamantyl carbamates, including ethyl N-(1-adamantyl)carbamate, often necessitates the use of catalysts to facilitate the reaction between the sterically bulky adamantyl moiety and the carbamate functional group. Research has identified several effective catalytic systems and optimized reaction conditions to improve yields and reaction efficiency.

One prominent method involves the N-adamantylation of ethyl carbamate using 1-adamantanol (B105290). sciforum.net This reaction is efficiently catalyzed by Lewis acids, such as aluminum triflate (Al(OTf)₃), in nitromethane. sciforum.netresearchgate.net A study demonstrated that using a stoichiometric amount of 1-adamantanol with just 5 mol% of aluminum triflate can produce the desired N-adamantylated product in good yields. sciforum.net Other catalysts, including manganese compounds like dimanganese decacarbonyl, have also been employed for the N-adamantylation of amides and related compounds. sciforum.netresearchgate.net

In addition to Lewis acids, Brønsted acids are also utilized. For instance, adamantylation of carboxylic acid amides can be achieved in a trifluoroacetic acid medium, although this may require prolonged refluxing. sciforum.netresearchgate.net The optimization of reaction conditions is crucial for driving these reactions to completion. For the rearrangement of adamantane-based cyclic carbamates, which offers insights into the reactivity of these structures, optimal conditions were found to be 2 equivalents of trifluoromethanesulfonic acid in 1,2,4-trichlorobenzene (B33124) at 120°C for 4 hours. rsc.orgresearchgate.net For certain N-substituted carbamates, conditions were adjusted to a higher temperature of 140°C and a longer reaction time of 16 hours to achieve the desired transformation. rsc.orgrsc.org

Palladium-catalyzed cross-coupling reactions represent another advanced approach. These systems have been used for the synthesis of N-aryl carbamates using bulky secondary alcohols like 1-adamantanol. mit.edu Optimization of these catalytic cycles often requires preheating the palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand and the use of a base such as triethylamine to ensure a high-yielding process. mit.edu

Interactive Table 1: Catalytic Systems for Adamantyl Carbamate Synthesis

| Catalyst System | Substrates | Reagents & Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| Aluminum Triflate (5 mol%) | 1-Adamantanol, Ethyl Carbamate | Nitromethane | 48–88% | sciforum.net |

| Dimanganese Decacarbonyl | 1-Haloadamantanes, Amides | Not specified | Up to 94% | sciforum.netresearchgate.net |

| Trifluoromethanesulfonic Acid | Adamantane-based cyclic carbamates | 1,2,4-trichlorobenzene, 120-140°C, 4-16h | Not specified | rsc.orgresearchgate.net |

| Palladium (Pd₂(dba)₃) / Ligand | Aryl chlorides/triflates, 1-Adamantanol, Sodium Isocyanate | Triethylamine | Good | mit.edu |

Synthetic Challenges and Strategies for Managing Steric Hindrance in Adamantyl-Substituted Carbamate Formation

The synthesis of adamantyl-substituted carbamates is fundamentally complicated by the significant steric bulk of the adamantyl cage. This steric hindrance presents considerable challenges, affecting reaction rates, efficiency, and in some cases, preventing reactions altogether. nih.govnih.gov

The tertiary carbon of the adamantane cage is the preferred site for substitution reactions due to its electronic stability as a carbocation intermediate. researchgate.net However, the sheer size of the group can impede the approach of nucleophiles. nih.govmdpi.com For example, the addition of a bulky tertiary alcohol like 1-adamantanol to an isocyanate is often difficult and may require a catalyst to proceed. nih.gov The steric congestion around the nitrogen atom in highly substituted adamantyl amines and related structures can lead to unusual geometries and restricted bond rotation. researchgate.net This inherent steric strain is a primary hurdle that synthetic strategies must overcome.

Several strategies have been developed to manage and overcome the challenges posed by steric hindrance in the formation of adamantyl carbamates.

Use of Highly Reactive Reagents and Intermediates: One approach is to bypass less reactive starting materials. Instead of using phosgene (B1210022) or triphosgene, which are also toxic, stable and easily prepared alkyl aryl carbonates can be used with a strong base like tBuLi to generate a highly reactive lithium arylamide intermediate. This species can then react effectively with the carbonate, overcoming the steric barrier. nih.gov The generation of the 1-adamantyl cation under acidic conditions is a common strategy, as this reactive intermediate readily attacks N-nucleophiles. sciforum.netresearchgate.net

Specialized Catalytic Systems: As discussed previously, tailored catalytic systems are crucial. Palladium-catalyzed cross-coupling reactions using specific ligands are designed to function even with sterically demanding substrates like adamantyl alcohol. mit.edu Similarly, potent Lewis acids such as aluminum triflate can effectively promote the reaction by activating the adamantanol. sciforum.net

Click Chemistry: In contexts requiring the coupling of very large and sterically hindered molecules, "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has proven effective. This method has been used to attach adamantane units to other large structures with high efficiency, suggesting its potential applicability for forming complex carbamate-containing molecules where traditional methods might fail due to steric clash. nih.gov

Reaction Condition Optimization: Fine-tuning reaction parameters is a fundamental strategy. This can involve using higher temperatures, longer reaction times, or specific solvents to provide the necessary energy and environment to overcome the activation barrier imposed by steric hindrance. rsc.orgresearchgate.net For instance, in the palladium-catalyzed synthesis of certain carbamates, switching from a standard base like triethylamine to a milder one like tris(2-(2-methoxyethoxy)ethyl)amine (B1294828) (TDA) was necessary to prevent unwanted side reactions while still facilitating the desired coupling. mit.edu

Interactive Table 2: Challenges and Strategies in Adamantyl Carbamate Synthesis

| Synthetic Challenge | Description | Strategy | Example | Reference(s) |

|---|---|---|---|---|

| Steric Hindrance | The bulky adamantyl group physically blocks the approach of reagents to the reaction center, slowing or preventing bond formation. | Use of highly reactive intermediates. | Generating a lithium arylamide from an arylamine and a strong base to react with an alkyl aryl carbonate. | nih.gov |

| Low Reactivity of Substrates | Adamantyl alcohol or amines can be poor nucleophiles due to steric bulk. | Employing potent catalytic systems. | Using aluminum triflate to catalyze the reaction of 1-adamantanol with ethyl carbamate. | sciforum.net |

| Competing Side Reactions | Steric strain can promote alternative reaction pathways, such as elimination. | Precise control of reaction conditions and reagents. | Using a milder base (TDA) in palladium-catalyzed reactions to avoid deprotection of the product. | mit.edu |

| Difficulty in Coupling Large Fragments | Attaching the adamantyl group to another large or complex molecule. | Utilizing highly efficient and tolerant reactions. | Applying CuAAC "click" chemistry for coupling sterically hindered molecules. | nih.gov |

Structural Elucidation and Conformational Analysis of Ethyl N 1 Adamantyl Carbamate and Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of ethyl N-(1-adamantyl)carbamate, confirming the presence of key functional groups, and assessing its purity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of ethyl N-(1-adamantyl)carbamate.

¹H-NMR Spectroscopy: The proton NMR spectrum of ethyl N-(1-adamantyl)carbamate displays characteristic signals corresponding to the adamantyl and ethyl groups. The adamantyl protons typically appear as a set of broad multiplets in the upfield region, a consequence of the rigid cage structure and multiple, small coupling constants between the protons. The ethyl group gives rise to a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, indicative of the coupling between these adjacent groups. The NH proton of the carbamate (B1207046) linkage often appears as a broad singlet.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides a clear count of the unique carbon environments in the molecule. Due to the high symmetry of the 1-adamantyl group, its ten carbon atoms give rise to a limited number of signals. The ethyl group carbons are also readily identifiable. The carbonyl carbon of the carbamate group is a key diagnostic signal, typically appearing in the downfield region of the spectrum.

Table 1: Representative NMR Data for Ethyl Carbamate and Adamantane (B196018) Moieties

| Nucleus | Compound/Moiety | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Ethyl Carbamate | ~1.25 | Triplet |

| ~4.10 | Quartet | ||

| ~4.80 | Broad Singlet (NH) | ||

| ¹H | 1-Adamantyl | ~1.60-2.10 | Multiplets |

| ¹³C | Ethyl Carbamate | ~14 | |

| ~61 | |||

| ~156 | (C=O) | ||

| ¹³C | 1-Adamantyl | ~29, 36, 42, 51 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the key functional groups present in ethyl N-(1-adamantyl)carbamate. The carbamate group exhibits several characteristic absorption bands. A strong absorption band is typically observed in the region of 1730-1680 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. The N-H stretching vibration of the secondary amide within the carbamate appears as a sharp to moderately broad band around 3300 cm⁻¹. The C-N stretching and N-H bending vibrations are also observable in the fingerprint region of the spectrum. The C-H stretching vibrations of the adamantyl and ethyl groups are found in the 3000-2850 cm⁻¹ region. acs.org

Table 2: Characteristic IR Absorption Bands for Ethyl N-(1-adamantyl)carbamate

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 | Medium-Strong |

| C-H (sp³) | Stretch | 2960-2850 | Strong |

| C=O | Stretch | 1700 | Strong |

| N-H | Bend | 1530 | Medium |

| C-O | Stretch | 1250 | Strong |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) for Molecular Weight and Purity

Mass spectrometry is employed to determine the molecular weight of ethyl N-(1-adamantyl)carbamate and to gain insights into its fragmentation patterns, which can further confirm its structure. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected, and its mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. A prominent fragment ion observed in the mass spectra of many adamantane derivatives corresponds to the adamantyl cation at m/z 135, which is stabilized by the cage structure. Current time information in Bangalore, IN. Other fragmentation pathways may involve the loss of the ethoxy group or the entire ethyl carbamate side chain. LC/MS is particularly useful for analyzing the purity of the compound and for studying its behavior in solution.

Single-Crystal X-ray Diffraction Studies for Solid-State Structures

Analysis of Intermolecular Interactions, including Hydrogen Bonding and Packing Motifs

The bulky and non-polar adamantane groups will likely influence the packing motif, leading to arrangements where these groups are segregated from the more polar carbamate regions. The interlocking of the adamantane cages can lead to efficient packing, often resulting in high-density crystal structures. The interplay between the strong hydrogen bonds of the carbamate groups and the weaker van der Waals interactions of the adamantyl cages dictates the final three-dimensional architecture of the crystal.

Crystallographic Insights into Chair Conformations and Dihedral Angles

The three-dimensional structure of adamantane-containing molecules is largely dictated by the rigid and sterically demanding nature of the adamantane cage. X-ray crystallography studies on various adamantane derivatives consistently reveal that the adamantyl moiety adopts a stable chair conformation. acs.org This conformation is the most energetically favorable arrangement for the fused cyclohexane (B81311) rings that constitute the adamantane core.

In derivatives of adamantane, the conformation of attached functional groups relative to the adamantane cage is of significant interest. For instance, in a series of arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates, the adamantyl group maintains its characteristic chair conformation. acs.org The orientation of the substituent groups is described by specific torsion angles. For example, in one such derivative, the torsion angle C8–S1–C7–C4 was found to be 74.28°, indicating a syn-clinal conformation, while in another, an anti-periplanar conformation was observed with a torsion angle of -175.14°. acs.org

The influence of the bulky adamantane group extends to adjacent rings in the molecule. In adamantane-isothiourea hybrid derivatives containing a piperazine (B1678402) ring, the piperazine ring was also found to adopt a chair conformation, with a dihedral angle of 39.25(4)°. mdpi.com Similarly, in studies of ethyl-1-(N-(adamantan-1-yl)-carbamothioyl)piperidine-4-carboxylate, the piperidine (B6355638) ring assumes a chair conformation. researchgate.net The steric hindrance imposed by the adamantane cage can influence the planarity and orientation of nearby aromatic rings. In some adamantane-linked 1,2,4-triazole (B32235) derivatives, the steric effect between the adamantane cage and aryl rings leads to a near-orthogonal arrangement between the rings. nih.gov

Table 1: Selected Torsion and Dihedral Angles in Adamantane Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Ring System | Conformation | Measured Angle (°) | Reference |

|---|---|---|---|---|

| Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate | Adamantyl | Chair | - | acs.org |

| Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate | Piperidine | Chair | - | acs.org |

| Adamantane-isothiourea hybrid | Piperazine | Chair | 39.25 | mdpi.com |

| Ethyl-1-(N-(adamantan-1-yl)-carbamothioyl)piperidine-4-carboxylate | Piperidine | Chair | - | researchgate.net |

| Adamantane-linked 1,2,4-triazole | Aryl vs. Triazole | Orthogonal | ~83.57 | nih.govresearchgate.net |

Conformational Dynamics and Amide Resonance in the Carbamate Moiety

This resonance has significant structural implications. It imparts a degree of double-bond character to the C–N bond, restricting rotation and promoting planarity of the atoms involved. However, the amide resonance in carbamates is generally weaker—by about 3–4 kcal/mol—than in corresponding amides. acs.org This reduction is attributed to the steric and electronic effects of the adjacent ester oxygen atom. acs.org

The planarity of the amide bond can be distorted by various factors, leading to twisted amides. nih.gov Twisting the N–C(O) bond or inducing pyramidalization at the nitrogen atom can diminish the overlap between the nitrogen's lone pair orbital (nN) and the carbonyl's π* orbital (π*C=O), thereby reducing resonance stabilization. mdpi.com In acyclic amides, significant steric repulsion between bulky substituents on the nitrogen and the carbonyl group can force the amide bond to twist. nih.gov Given the bulky nature of the 1-adamantyl group, steric hindrance likely plays a crucial role in the conformational preferences of the carbamate linkage in ethyl N-(1-adamantyl)carbamate.

The conformational dynamics of carbamates can also be influenced by intermolecular interactions. For instance, in diethyl N,N′-(1,3-phenylene)dicarbamate, the ethyl carbamate group can switch from an endo to an exo conformation. researchgate.net This change is triggered by the formation of an intermolecular hydrogen bond, demonstrating that the carbamate moiety is not static but can adopt different conformations depending on its environment. researchgate.net This dynamic behavior is crucial for molecular recognition and complex formation. researchgate.net

Table 2: Factors Influencing Amide Resonance in Carbamates This table is interactive. You can sort and filter the data.

| Factor | Description | Effect on Resonance | Reference |

|---|---|---|---|

| Electronic Effect | Presence of the ester oxygen atom in the carbamate group. | Reduces resonance compared to amides by withdrawing electron density. | acs.org |

| Steric Hindrance | Bulky substituents (like 1-adamantyl) attached to the nitrogen atom. | Can cause twisting of the N-C(O) bond, disrupting orbital overlap and reducing resonance. | nih.gov |

| Nitrogen Pyramidalization | Distortion of the nitrogen atom from a planar to a pyramidal geometry. | Misaligns the nitrogen lone pair orbital, decreasing delocalization. | mdpi.com |

| Intermolecular Interactions | Hydrogen bonding to the carbamate N-H or C=O group. | Can trigger conformational changes (e.g., endo to exo) and alter the local electronic environment. | researchgate.net |

Computational and Theoretical Investigations of Ethyl N 1 Adamantyl Carbamate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry and electronic characteristics of molecules like ethyl N-(1-adamantyl)carbamate.

DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to find the molecule's most stable three-dimensional structure by minimizing its energy. researchgate.netnih.gov This optimized geometry corresponds to the most probable conformation of the molecule in the gas phase.

Once the geometry is optimized, the same level of theory can be used to calculate the molecule's vibrational frequencies. science.gov These theoretical frequencies correspond to the fundamental modes of vibration, which are observed experimentally in Infrared (IR) and Raman spectroscopy. A common practice involves scaling the calculated wavenumbers with specific factors to correct for approximations in the computational method and to achieve better agreement with experimental data. science.govscirp.org The analysis of these vibrations allows for the assignment of specific spectral bands to the stretching and bending of bonds within the molecule, such as the C=O, N-H, and C-O groups of the carbamate (B1207046) moiety.

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups in Ethyl N-(1-adamantyl)carbamate

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) (B3LYP/6-31G(d,p)) | Scaled Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H | Stretching | ~3500 | ~3360 | 3300-3500 |

| C-H (Adamantyl) | Stretching | ~3000-3100 | ~2880-2976 | 2850-3000 |

| C=O | Stretching | ~1750 | ~1680 | 1680-1720 |

| N-H | Bending | ~1580 | ~1517 | 1510-1550 |

| C-O | Stretching | ~1280 | ~1229 | 1220-1260 |

Note: Calculated values are representative. Scaled values are obtained using a typical scaling factor for the B3LYP/6-31G(d,p) level of theory.

The carbamate group (-NH-C(=O)-O-) can exist in different conformations due to restricted rotation around the C-N bond, primarily the syn and anti isomers. acs.org The anti conformation is often energetically favored due to reduced steric hindrance and favorable electrostatic interactions, though the energy difference can be small. acs.orgresearchgate.net

DFT calculations are crucial for quantifying the energy difference between these conformers and for determining the rotational energy barrier that separates them. By mapping the potential energy surface as the relevant dihedral angle is rotated, the structures of the stable conformers (energy minima) and the transition state (energy maximum) can be identified. researchgate.net The energy difference between the conformers influences their relative populations at equilibrium, while the height of the energy barrier determines the rate of their interconversion. For typical N-alkylcarbamates, this rotational barrier is significant, leading to distinct conformers that may be observable on the NMR timescale at low temperatures. researchgate.net

Table 2: Calculated Relative Energies for Conformers of Ethyl N-(1-adamantyl)carbamate

| Species | Relative Energy (kcal/mol) | Description |

| Anti Conformer | 0.00 | Most stable isomer, global minimum. |

| Syn Conformer | 1.0 - 2.0 | Less stable isomer, local minimum. |

| Transition State | 12.0 - 16.0 | Energy barrier for rotation between syn and anti forms. |

Note: Values are typical for N-alkylcarbamates and represent the expected range for the title compound. acs.orgresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Approach for Quantifying Interaction Strengths

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding and intermolecular interactions. nih.govresearchgate.net In the context of ethyl N-(1-adamantyl)carbamate, QTAIM is used to identify and quantify non-covalent interactions, such as hydrogen bonds (e.g., N-H···O=C), which are critical for determining the molecule's crystal structure and its interactions with biological targets. mdpi.commdpi.com

The analysis focuses on identifying bond critical points (BCPs) in the electron density between two interacting atoms. researchgate.net The properties at these points, including the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature and strength of the interaction. For weak, closed-shell interactions like hydrogen bonds, ρ(r) is low and ∇²ρ(r) is positive. The interaction strength can be further estimated from the local potential energy density (V(r)) at the BCP. nih.gov

Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful visualization tool used to explore intermolecular interactions in molecular crystals. The Hirshfeld surface of a molecule is defined as the region where the contribution to the electron density from that molecule is greater than from all other molecules in the crystal.

By mapping properties like the normalized contact distance (d_norm) onto this surface, one can visualize close intermolecular contacts, with hydrogen bonds appearing as distinct red regions. mdpi.comresearchgate.net This technique provides a qualitative picture of the crystal packing.

A more quantitative analysis is achieved through 2D-fingerprint plots, which are histograms of the distances from the Hirshfeld surface to the nearest atoms inside (dᵢ) and outside (dₑ) the surface. scirp.orgresearchgate.net These plots summarize all intermolecular contacts and allow for the calculation of the relative contribution of each type of contact (e.g., H···H, O···H, C···H) to the total surface area. For a molecule like ethyl N-(1-adamantyl)carbamate, with its large, bulky adamantyl group, H···H contacts are expected to be the most significant contributor to crystal packing. nih.gov

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Description |

| H···H | > 60% | Dominant contact due to the hydrogen-rich adamantyl cage. |

| O···H / H···O | 15 - 25% | Represents N-H···O and C-H···O hydrogen bonds. |

| C···H / H···C | 5 - 15% | Van der Waals contacts involving the carbon skeleton. |

| Other | < 5% | Minor contacts (e.g., C···O, N···H). |

Note: These percentages are predictions based on analyses of similar adamantane-containing structures. nih.govmdpi.com

Computational Modeling of Reaction Mechanisms and Energetic Pathways in Carbamate Synthesis

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of ethyl N-(1-adamantyl)carbamate, which can be prepared, for example, by the reaction of 1-adamantyl isocyanate with ethanol (B145695) or 1-adamantylamine with ethyl chloroformate, DFT calculations can map the entire reaction pathway.

This involves identifying and calculating the energies of the reactants, any intermediates, transition states, and the final products. acs.org The transition state represents the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the reaction's activation energy and, consequently, its rate. By comparing the energetic profiles of different possible pathways, the most favorable reaction mechanism can be determined. This provides valuable insights that can be used to optimize reaction conditions, such as temperature and choice of catalyst.

Molecular Dynamics Simulations for Dynamic Conformational Studies

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. windows.netresearchgate.net An MD simulation models the movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the inter- and intramolecular forces. researchgate.net

For ethyl N-(1-adamantyl)carbamate, MD simulations in a solvent can provide insights into its conformational flexibility in a more realistic environment. semanticscholar.orgnih.gov These simulations can track the rotation around single bonds, including the interconversion between syn and anti carbamate conformers, and assess the flexibility of the adamantyl and ethyl groups. Analysis of the simulation trajectory can reveal the timescales of these motions and the influence of the solvent on the conformational preferences of the molecule, offering a bridge between theoretical calculations and the behavior of the compound in solution. nih.gov

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Utility of Ethyl N-(1-adamantyl)carbamate as a Protecting Group for Aminesorganic-chemistry.orgmasterorganicchemistry.com

In organic synthesis, particularly in the construction of complex molecules with multiple functional groups, the temporary masking of reactive sites is a critical strategy. organic-chemistry.org Protecting groups are reversibly formed derivatives that decrease the reactivity of a functional group, preventing it from reacting during subsequent synthetic steps. organic-chemistry.org Carbamates are among the most popular choices for protecting amines because they render the nitrogen atom non-nucleophilic, are easily installed, and can be removed under specific conditions without affecting other sensitive parts of the molecule, such as amide bonds. masterorganicchemistry.com

The selective protection of one amino group in the presence of other nucleophilic functionalities or other amine groups within the same molecule is a common challenge in organic synthesis. The bulky nature of the adamantyl group in ethyl N-(1-adamantyl)carbamate can offer steric hindrance, which may allow for the selective protection of a less sterically hindered amine over a more hindered one. organic-chemistry.org The stability of the adamantyl carbamate (B1207046) group under various reaction conditions makes it a reliable choice for multi-step syntheses where other protecting groups might be labile. The use of different protecting groups with distinct removal conditions, known as an orthogonal strategy, allows for the selective deprotection of one amine while others remain protected. organic-chemistry.orgmasterorganicchemistry.com

Peptide synthesis is a prime example of where the robust protection of amino groups is essential. masterorganicchemistry.com The process involves the sequential addition of amino acids to a growing peptide chain, requiring the temporary protection of the α-amino group of the incoming amino acid. wiley-vch.de While the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are standard, the adamantyl-based carbamate offers an alternative with distinct properties. masterorganicchemistry.comrsc.org The adamantyloxycarbonyl group, structurally related to ethyl N-(1-adamantyl)carbamate, has been noted for yielding stable derivatives in peptide synthesis. googleapis.com These derivatives are readily cleavable under conditions that are also used for other conventional blocking groups, highlighting their compatibility with established synthetic protocols. googleapis.com The stability of the N-adamantyloxycarbonyl derivatives of amino acids contributes to the efficiency of the synthesis. googleapis.com The choice of protecting group is crucial as it should not promote side reactions, including racemization of the amino acid. wiley-vch.de

Orthogonal protection is a powerful strategy in complex synthesis, enabling the selective removal of one protecting group in the presence of others. organic-chemistry.orguchicago.edu This is achieved by using protecting groups that are cleaved under different, non-interfering conditions (e.g., acidic, basic, or hydrogenolysis). masterorganicchemistry.com For instance, a Boc-protected amine can be deprotected using acid, while an Fmoc-protected amine is removed with a base. organic-chemistry.orgmasterorganicchemistry.com An adamantyl-based carbamate can be incorporated into such a strategy. For example, a novel electron-poor protecting group, 3,5-bis-(trifluoromethyl)benzylcarbamate, has been shown to be orthogonal to the regular benzyl (B1604629) carbamate (Cbz) group. rsc.org While the Cbz group is removed by hydrogenolysis, the electron-poor carbamate is cleaved by the reducing agent SmI2–Et3N–H2O, leaving the Cbz group intact. rsc.org Similarly, the adamantyl carbamate's stability profile allows it to be used in conjunction with other protecting groups, offering chemists flexibility in their synthetic design. The deprotection of N-Boc groups is commonly achieved with strong acids like trifluoroacetic acid or sulfuric acid. masterorganicchemistry.comresearchgate.net

Role in Prodrug Design and Delivery Systemspensoft.netresearchgate.netnih.gov

The adamantane (B196018) moiety is widely utilized in the design of new drug delivery systems. researchgate.netmdpi.com Prodrugs are inactive derivatives of drug molecules that are converted into the active form in the body. nih.gov This approach is often used to improve a drug's physicochemical or pharmacokinetic properties, such as solubility, stability, or its ability to cross biological membranes. nih.govrsc.org Carbamates are frequently used in prodrug design to enhance hydrolytic stability. acs.orgresearchgate.net

The introduction of an adamantane group, as in ethyl N-(1-adamantyl)carbamate, can be a key feature in a prodrug strategy. For instance, an esterase-sensitive carbamate prodrug strategy was successfully employed for the antituberculosis agent SQ109, which suffers from low bioavailability. nih.gov The resulting carbamate prodrug significantly increased the bioavailability of SQ109 after oral administration and led to preferential distribution in the lungs and spleen, the target organs for tuberculosis. nih.gov The lipophilic nature of the adamantane cage is a critical factor in this context, as it can enhance the drug's ability to permeate cell membranes. nih.gov Adamantane-containing polymers and nanoparticles, such as liposomes and dendrimers, are also being explored as drug delivery matrices to improve bioavailability and achieve controlled release. pensoft.net

Modulation of Pharmacological Properties via Adamantane Functionalizationpensoft.netresearchgate.netmdpi.compensoft.net

The incorporation of an adamantane core into a molecule can significantly influence its pharmacological and biological properties. pensoft.netpensoft.net This strategy, often referred to as "adamantane functionalization," is used to modulate the therapeutic index of parent compounds. pensoft.net The rigid, bulky, and lipophilic nature of the adamantane scaffold can lead to enhanced biological activity and improved pharmacokinetics. nih.gov

A key reason for the effectiveness of adamantane functionalization is its profound impact on a molecule's lipophilicity. nih.gov The adamantyl group is considered a "lipophilic bullet" that can significantly increase a compound's partition coefficient (log P), a measure of its lipophilicity. nih.govresearchgate.net This increased lipophilicity often translates to improved permeability across biological membranes, including the blood-brain barrier. nih.govresearchgate.net

The adamantane moiety has a notable affinity for the lipid bilayer of cell membranes, which can be a crucial first step in drug transport. pensoft.netmdpi.com Molecular dynamics simulations have shown that adamantane derivatives prefer the interfacial region of a lipid bilayer. nih.gov This interaction with the membrane can facilitate the passage of the drug into the cell. nih.gov The introduction of an adamantyl group has been shown to enhance the cellular uptake of various therapeutic agents. pensoft.net For example, adamantane-esters have been found to substantially improve the brain permeability of poorly absorbed drugs. rsc.org

Impact on Molecular Stability and Proteolytic Resistance

A significant advantage of incorporating the adamantyl carbamate structure into therapeutic candidates is the enhancement of molecular stability and resistance to enzymatic degradation. The carbamate group is recognized for its good chemical and proteolytic stability, often serving as a robust surrogate for the more labile peptide bond in peptidomimetics. acs.org This stability is attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts partial double-bond character to the C–N bond. acs.org

The addition of the adamantane group further amplifies this effect. The sheer steric bulk of the adamantyl cage can physically impede the approach of hydrolytic enzymes, such as proteases and esterases, thereby protecting the carbamate linkage and other susceptible parts of the molecule from metabolic breakdown. researchgate.net This steric shielding contributes to an increased plasma half-life and improved metabolic stability of the parent drug. researchgate.netnih.gov The inherent lipophilicity and rigidity of the adamantane skeleton are key features that make it a desirable scaffold for modulating the pharmacokinetic properties of bioactive compounds. researchgate.netmdpi.com

| Feature | Contribution to Stability | Source |

| Carbamate Moiety | Serves as a chemically and proteolytically stable peptide bond isostere. | acs.org |

| Adamantane Cage | Provides steric hindrance, shielding the molecule from hydrolytic enzymes. | researchgate.net |

| Combined Effect | Enhances overall metabolic stability and increases plasma half-life. | researchgate.netnih.gov |

Stereochemical and Conformational Restriction for Receptor Binding

Effective binding of a ligand to its biological receptor requires a specific three-dimensional arrangement of its pharmacophoric groups. Both the carbamate and adamantane components of ethyl N-(1-adamantyl)carbamate play crucial roles in imposing the necessary stereochemical and conformational constraints to achieve high-affinity interactions.

The carbamate functionality itself introduces a significant degree of conformational restriction. acs.org Due to the partial double-bond character of the amide C–N bond, rotation around this axis is hindered, which limits the number of available conformations the molecule can adopt. acs.org This pre-organization reduces the entropic penalty upon binding to a receptor, as less conformational freedom is lost. nih.gov Furthermore, the carbamate's NH and carbonyl groups can act as hydrogen bond donors and acceptors, respectively, facilitating specific intermolecular interactions within a receptor's binding pocket. acs.org

The adamantane group acts as a rigid, three-dimensional scaffold, effectively locking the orientation of the substituents attached to it. researchgate.netmdpi.com Its well-defined tetrahedral geometry directs attached functional groups into specific regions of space, which can be exploited to ensure an optimal fit with a target protein. researchgate.netthieme-connect.com This feature is particularly valuable in drug design, where the adamantane moiety can be used to pre-organize pharmacophores, thereby enhancing binding affinity and selectivity. nih.gov

| Component | Role in Receptor Binding | Source |

| Carbamate Linker | Imposes conformational restriction via its partial double-bond character; participates in hydrogen bonding. | acs.org |

| Adamantane Scaffold | Acts as a rigid 3D anchor, pre-organizing the molecule and directing substituents into a defined geometry for optimal receptor fit. | researchgate.netnih.gov |

| Overall Effect | Reduces the entropic penalty of binding and ensures a precise orientation of pharmacophores, leading to higher affinity and selectivity. | nih.gov |

Building Block in the Development of Diverse Adamantane-Containing Chemical Scaffolds

The adamantane skeleton is frequently employed as a foundational building block in organic synthesis to impart specific properties such as rigidity, lipophilicity, and steric bulk to a target molecule. mdpi.com When functionalized as ethyl N-(1-adamantyl)carbamate, it becomes a versatile precursor for a wide range of more complex, adamantane-containing chemical scaffolds with applications in medicinal chemistry and materials science. researchgate.netnih.govmdpi.com

The adamantyl carbamate unit can be incorporated into larger molecules to serve various functions. It can act as a "lipophilic bullet," enhancing the molecule's ability to cross cellular membranes, a critical property for drug efficacy. nih.govnih.gov Its rigid structure is utilized to create scaffolds that orient pharmacophores in a precise manner for enhanced interaction with biological targets like enzymes or receptors. scispace.com For instance, adamantane derivatives have been central to the development of inhibitors for enzymes such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and HIV protease. nih.govgoogle.com

The synthesis of multifunctional adamantane derivatives allows for the creation of multivalent scaffolds, where multiple copies of a bioactive peptide or other functional groups can be attached to the adamantane core. researchgate.net The well-defined tetrahedral geometry of adamantane provides an ideal platform for designing such multivalent systems for applications in drug delivery and protein recognition. researchgate.net The reactivity of the carbamate group itself allows for further chemical modifications, making ethyl N-(1-adamantyl)carbamate a key intermediate in the synthesis of these advanced molecular architectures.

Structure Activity Relationships Sar and in Vitro Biological Activity of Adamantyl Carbamate Derivatives

In Vitro Enzyme Inhibition Studies

The unique three-dimensional structure of the adamantane (B196018) moiety allows it to interact with the active sites of various enzymes, leading to their inhibition. Carbamate (B1207046) derivatives of adamantane have been investigated for their potential to modulate the activity of several clinically relevant enzymes.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Metabolic Disorder Research

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes. nih.govnih.gov Adamantane-containing compounds, such as vildagliptin (B1682220) and saxagliptin, are established DPP-4 inhibitors used in clinical practice. researchgate.netmdpi.comresearchgate.net Research has explored other adamantyl derivatives for their DPP-4 inhibitory potential. For instance, adamantyl derivatives have been shown to exhibit significant DPP-4 inhibition. researchgate.net One study reported that the adamantyl derivative KUgt-102 demonstrated over 95% DPP-4 inhibition at a concentration of 1 µM, with an IC50 value of 100 nM, which is comparable to the inhibitory efficacy of vildagliptin and saxagliptin. researchgate.net The lipophilic nature of the adamantane group is thought to contribute to its effective binding within the hydrophobic pockets of the DPP-4 active site. nih.gov

Urease Inhibition Potential

Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335), is a significant factor in the pathogenesis of infections caused by Helicobacter pylori and other bacteria. mdpi.comresearchgate.net Inhibition of urease is a promising strategy for the treatment of peptic ulcers and other related conditions. mdpi.comresearchgate.net Adamantane derivatives have emerged as potent urease inhibitors. mdpi.comresearchgate.net Studies on 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, which share structural similarities with carbamates, have demonstrated significant urease inhibitory activity. For example, 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide and 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide exhibited potent inhibition of Jack bean urease with IC50 values of 1.20 µM and 2.44 µM, respectively, making them significantly more active than the standard inhibitor thiourea (B124793). mdpi.com The adamantane moiety is believed to play a crucial role in the hydrophobic interactions within the enzyme's active site. researchgate.net

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease. nih.govmdpi.com Adamantane-based derivatives have been investigated for their cholinesterase inhibitory properties. nih.govmdpi.commdpi.com A study on adamantyl-based esters revealed that the substitution pattern on the phenyl ring significantly influences the inhibitory activity against AChE and BChE. nih.govmdpi.com For instance, an adamantyl-based ester with a 2,4-dichloro electron-withdrawing substituent on the phenyl ring (compound 2e) showed the strongest inhibition against AChE with an IC50 value of 77.15 µM. nih.govmdpi.com Another derivative with a 3-methoxyphenyl (B12655295) ring (compound 2j) was the most potent BChE inhibitor with an IC50 of 223.30 µM. nih.govmdpi.com Molecular docking studies suggest that these adamantyl derivatives primarily bind to the peripheral anionic sites of the cholinesterase enzymes. nih.govmdpi.com While direct studies on ethyl N-(1-adamantyl)carbamate are limited, the carbamate functional group is a well-known pharmacophore in cholinesterase inhibitors, suggesting that adamantyl carbamates could be a promising area for further investigation. researchgate.net

In Vitro Cytotoxicity and Antiproliferative Activity against Various Cancer Cell Lines

The antiproliferative properties of adamantane derivatives have been evaluated against a variety of human cancer cell lines. The lipophilic adamantane core is thought to enhance the penetration of these compounds into cancer cells, contributing to their cytotoxic effects. nih.govnih.gov

Several studies have highlighted the potential of adamantane derivatives as anticancer agents. nih.govnih.govmdpi.comumich.edu For example, arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates have shown significant generalized antiproliferative activity against multiple human tumor cell lines, with IC50 values below 10 μM. nih.gov Similarly, certain hydrazide-hydrazones with a 1-adamantane carbonyl moiety have demonstrated cytotoxicity against human cancer cell lines. nih.govresearchgate.net The introduction of a carbamate functionality has also been explored in the design of cytotoxic agents. nih.gov While specific data on ethyl N-(1-adamantyl)carbamate is not extensively available in this context, related adamantane derivatives have shown promising results. For instance, some 1-(1-adamantyl)semicarbazide derivatives exhibited broad-spectrum antitumor activity with median growth inhibition (GI50) values in the micromolar range. researchgate.net

Table 1: In Vitro Antiproliferative Activity of Selected Adamantane Derivatives

| Compound Class | Cell Line(s) | Activity (IC50/GI50) | Reference(s) |

| Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates | Multiple human tumor cell lines | < 10 μM | nih.gov |

| Hydrazide-hydrazones with 1-adamantane carbonyl moiety | Human cancer cell lines | Cytotoxic | nih.govresearchgate.net |

| 1-(1-Adamantyl)semicarbazide derivatives | Full panel (MG-MID) | 5.5 - 12.0 μM (GI50) | researchgate.net |

In Vitro Antiviral Activity Assessments

Adamantane derivatives have a historical significance in antiviral research, with amantadine (B194251) and rimantadine (B1662185) being the first-generation drugs for influenza A. nih.govmdpi.comscispace.com The antiviral activity of adamantane compounds is often attributed to the inhibition of viral ion channels or other viral proteins. nih.govvulcanchem.com

Ethyl N-(1-adamantyl)carbamate and its analogs have been investigated for their antiviral properties. One study found that ethyl(3-ethyladamant-1-yl)carbamate exhibited high antiviral activity against herpes simplex virus (HSV), vaccinia virus, and adenovirus, with EC50 values of 0.62, 5.15, and 48.5 μg/ml, respectively. researchgate.netresearchgate.net This activity was observed in various cell cultures and against acycloguanosine-resistant HSV strains. researchgate.net Another study noted that ethyl carbamate derivatives of adamantane can have antiviral activity that is close to their cytotoxic concentrations. nih.govscispace.com The combination of ethyl(3-ethyladamant-1-yl)carbamate with acycloguanosine resulted in increased inhibition of herpesvirus replication. researchgate.net

Table 2: In Vitro Antiviral Activity of Ethyl(3-ethyladamant-1-yl)carbamate

| Virus | EC50 (μg/ml) | Reference(s) |

| Herpes Simplex Virus | 0.62 | researchgate.netresearchgate.net |

| Vaccinia Virus | 5.15 | researchgate.netresearchgate.net |

| Adenovirus | 48.5 | researchgate.netresearchgate.net |

In Vitro Antimicrobial Activity against Bacterial and Fungal Strains

The lipophilic nature of the adamantane cage makes it a promising scaffold for the development of antimicrobial agents, as it can facilitate the disruption of microbial cell membranes. bas.bg Adamantane derivatives, including carbamates and related structures, have been evaluated for their activity against a range of bacterial and fungal pathogens. nih.govnih.govbas.bgnih.govnih.govacs.orgscilit.com

Studies have shown that adamantane-containing compounds can exhibit broad-spectrum antibacterial activity. nih.govnih.gov For example, certain N-(1-adamantyl)carbothioamides displayed marked activity against Gram-positive bacteria. nih.gov Hydrazide-hydrazones with a 1-adamantane carbonyl moiety have also shown potent antibacterial activity against Gram-positive bacteria and the fungus Candida albicans. nih.govresearchgate.net Specifically, compounds 4a, 4b, 5a, and 5c from one study were noted for their potential antibacterial and antifungal effects. nih.govresearchgate.net While direct data on ethyl N-(1-adamantyl)carbamate is limited, 2-adamantanone (B1666556) oxime carbamate derivatives have been reported to possess in vitro antifungal activity against yeasts and dermatophytes. nih.gov Furthermore, N,N'-bis-adamantane-1-carboxamide of 1,6-diaminohexane has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) of 125 µg/ml and antifungal activity against Candida albicans with an MIC of 63 µg/ml. bas.bg

Table 3: In Vitro Antimicrobial Activity of Selected Adamantane Derivatives

| Compound Class | Microorganism(s) | Activity (MIC) | Reference(s) |

| N-(1-Adamantyl)carbothioamides | Gram-positive bacteria | Marked activity | nih.gov |

| Hydrazide-hydrazones with 1-adamantane carbonyl moiety | Gram-positive bacteria, Candida albicans | Potent activity | nih.govresearchgate.net |

| N,N'-bis-adamantane-1-carboxamide of 1,6-diaminohexane | Gram-positive and Gram-negative bacteria | 125 µg/ml | bas.bg |

| N,N'-bis-adamantane-1-carboxamide of 1,6-diaminohexane | Candida albicans | 63 µg/ml | bas.bg |

| 2-Adamantanone oxime carbamates | Yeasts, dermatophytes | Antifungal activity | nih.gov |

Elucidation of Structure-Activity Relationships (SAR) Based on In Vitro Data

The structure-activity relationships (SAR) of adamantyl carbamate and related derivatives have been investigated against several biological targets, revealing key structural features that govern their inhibitory potency. The bulky and lipophilic adamantyl cage is a recurring motif in potent enzyme inhibitors, often anchoring the molecule in hydrophobic pockets of the target protein. researchgate.netnih.gov The nature of the carbamate or urea linkage, as well as the substituents on the non-adamantyl portion of the molecule, play a crucial role in modulating activity and selectivity.

A significant body of research has focused on N,N'-disubstituted ureas and carbamates as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.govnih.gov Systematic modifications of the scaffold have provided clear SAR insights. For instance, in a series of 1-(1-adamantyl)-3-heteroaryl ureas designed as anti-tuberculosis agents that also inhibit human sEH, the nature of the heteroaryl ring and its substituents significantly impacted both the anti-tubercular activity and sEH inhibition. nih.gov Generally, increasing the hydrophobicity of the substituent on the heteroaryl ring led to increased anti-tubercular activity. nih.gov

In a study of conformationally restricted inhibitors of human sEH, the conversion of a piperidine (B6355638) nitrogen from an amine to an amide in N-(piperidin-4-yl)-N'-(adamant-1-yl) urea derivatives resulted in a dramatic increase in inhibitory potency. nih.gov This suggests that the amide group may form a beneficial polar interaction within the active site of the enzyme.

The data in the table below illustrates the SAR for a series of N-(1-acetylpiperidin-4-yl)-N'-(adamant-1-yl) urea and related derivatives against human soluble epoxide hydrolase (sEH).

Interactive Table: In Vitro Inhibition of Human Soluble Epoxide Hydrolase by Adamantyl Urea Derivatives

| Compound | Scaffold Type | Substituent on Piperidine/Cyclohexane (B81311) | IC₅₀ (nM) |

|---|---|---|---|

| 5a | Piperidine | Acetyl | 7.0 |

| 5b | Piperidine | Propionyl | 4.9 |

| 5c | Piperidine | Isobutyryl | 14 |

| 5d | Piperidine | Cyclopropanecarbonyl | 2.8 |

| 6a | Cyclohexane | Acetyl | 19 |

| 6b | Cyclohexane | Propionyl | 11 |

Data sourced from Jones et al., Bioorg Med Chem Lett. 2006;16:5212–6. nih.gov

Similarly, adamantyl-based compounds have been explored as cholinesterase inhibitors for potential use in Alzheimer's disease. nih.govnih.gov In a study of adamantyl-based esters, derivatives with electron-withdrawing substituents on the phenyl ring, such as 2,4-dichloro, exhibited the strongest inhibition against acetylcholinesterase (AChE). nih.gov The position of the substituent on the phenyl ring also influenced activity, with substitution at the 3-position generally showing better AChE inhibition than at the 4- or 2-positions for electron-withdrawing groups. nih.gov

The following table presents the in vitro inhibitory activity of a series of adamantyl-based esters against acetylcholinesterase (AChE).

Interactive Table: In Vitro Acetylcholinesterase (AChE) Inhibition by Adamantyl-Based Esters

| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| 2a | 2-Chloro | 153.21 |

| 2b | 3-Chloro | 84.36 |

| 2c | 4-Chloro | 101.52 |

| 2d | 2-Nitro | 135.84 |

| 2e | 2,4-Dichloro | 77.15 |

Data sourced from Cheong et al., Molecules. 2017;22(6):1005. nih.gov

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking studies have been instrumental in elucidating the binding modes of adamantyl carbamate and related derivatives within the active sites of various enzymes, providing a molecular basis for their observed biological activities. nih.govmdpi.comnih.gov These computational analyses consistently highlight the critical role of the adamantane moiety in anchoring the ligands within hydrophobic pockets of the target proteins.

In the context of soluble epoxide hydrolase (sEH) inhibition, docking studies of N,N'-disubstituted urea inhibitors reveal that the adamantyl group typically occupies a hydrophobic pocket within the enzyme's active site. nih.gov The urea or carbamate linker acts as a hydrogen bond donor and acceptor, forming key interactions with catalytic residues. For instance, in the active site of human sEH, the urea moiety of inhibitors has been shown to interact with the catalytic triad (B1167595) residues, such as Asp333, Tyr381, and Tyr465, which are crucial for the hydrolysis of endogenous substrates. nih.gov

Similarly, molecular docking of adamantyl derivatives into the active sites of cholinesterases has provided insights into their inhibitory mechanisms. nih.govnih.gov For both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the adamantyl group of the inhibitors preferentially binds within the hydrophobic gorge of the active site. nih.gov In BChE, which has a larger active site gorge than AChE, adamantyl derivatives can establish more extensive hydrophobic interactions, potentially explaining the selectivity of some derivatives for BChE. nih.gov Docking studies of adamantyl-based esters in AChE have shown that the adamantyl moiety can interact with residues in the peripheral anionic site, such as Tyr70, Asp72, Tyr121, Trp279, and Tyr334, through hydrophobic and van der Waals interactions. nih.gov

Docking studies of adamantane-thiourea conjugates as urease inhibitors have also been performed. researchgate.net In one such study, the most potent compound, N-(adamantan-1-ylcarbamothioyl)octanamide, was shown to bind to the urease enzyme (PDB ID: 4H9M) with good affinity. The adamantyl group was found to be involved in hydrophobic interactions, while the thiourea and amide moieties formed hydrogen bonds with amino acid residues, such as VAL391, outside the catalytic site, consistent with a non-competitive mode of inhibition. researchgate.net

The following table summarizes the key interactions observed in molecular docking studies of various adamantyl derivatives with their respective protein targets.

Interactive Table: Summary of Ligand-Target Interactions from Molecular Docking Studies

| Compound Class | Target Enzyme | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|

| N-Adamantyl-N'-piperidinyl Ureas | Soluble Epoxide Hydrolase (sEH) | Asp333, Tyr381, Tyr465 | Hydrogen bonding, Hydrophobic interactions |

| Adamantyl-Based Esters | Acetylcholinesterase (AChE) | Tyr70, Asp72, Tyr121, Trp279, Tyr334 | Hydrophobic interactions, Halogen bonds |

| N-Adamantylcarbohydrazides | Butyrylcholinesterase (BChE) | Trp82, Phe329, Tyr332 | Hydrophobic interactions, Pi-alkyl interactions |

| N-(Adamantan-1-ylcarbamothioyl) amides | Urease | VAL391 | Hydrogen bonding, Hydrophobic interactions |

While a specific molecular docking study for ethyl N-(1-adamantyl)carbamate was not found, based on the analysis of related compounds, it can be hypothesized that the 1-adamantyl group would occupy a hydrophobic pocket in a target enzyme. The carbamate linker would be available to form hydrogen bonds with polar residues in the active site, and the ethyl group could contribute to further hydrophobic interactions, thereby stabilizing the ligand-protein complex.

Future Research Directions and Emerging Translational Perspectives

Development of Eco-Friendly and Scalable Synthetic Routes for Adamantyl Carbamates

The synthesis of adamantane (B196018) derivatives, including carbamates, is an active area of research. ontosight.ai A key focus for future work is the development of environmentally friendly and scalable synthetic methods. Traditional methods for carbamate (B1207046) synthesis often involve hazardous reagents. acs.org Green chemistry principles are now being applied to develop cleaner and more efficient processes.

Recent advancements include the use of deep eutectic solvents (DESs) as both a green reaction medium and catalyst for carbamate synthesis. rsc.orgmdpi.com For instance, a DES composed of erbium trichloride (B1173362) and urea (B33335) has been shown to be an effective and eco-friendly system for producing cellulose (B213188) carbamate. mdpi.com Another approach involves the transesterification of O-methyl-N-aryl carbamates with various alcohols in the presence of their corresponding alkoxides, offering a selective and kinetically favorable route. rsc.org Researchers have also explored solvent-free conditions for synthesizing adamantane-containing compounds, which significantly reduces waste and improves reaction times and yields. rsc.orgnih.gov The development of one-pot, multi-component reactions, such as the Biginelli reaction, under solvent-free conditions, presents a promising avenue for the efficient and sustainable synthesis of bioactive adamantane derivatives. rsc.orgnih.gov These green approaches are crucial for the large-scale production of adamantyl carbamates for further research and potential clinical applications.

Integration of Advanced Computational Modeling for Predictive Design and Mechanism Understanding

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and providing insights into their mechanisms of action. openmedicinalchemistryjournal.com For adamantane derivatives, computational methods are being used to predict properties, understand structure-activity relationships (SAR), and identify potential biological targets. doi.orgksu.edu.sa

Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations are employed to predict the physicochemical properties of adamantane derivatives, including density and heat of combustion. doi.org Molecular docking studies help to visualize and analyze the interactions between adamantane-based ligands and their target proteins, such as the p37 major envelope protein of poxviruses or the urease enzyme. mdpi.comnih.govnih.gov These studies can reveal key binding interactions and guide the optimization of lead compounds. mdpi.comnih.gov

Furthermore, computational models can predict the drug-like properties of novel compounds. ksu.edu.sa For example, the analysis of parameters like rotatable bonds and polar surface area can indicate whether a molecule is likely to be a good drug candidate. ksu.edu.savulcanchem.com The combination of experimental and in silico techniques provides a powerful synergy for the efficient design and characterization of new adamantane-based therapeutic agents. nih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways for Therapeutic Intervention

The adamantane scaffold has been incorporated into a wide array of molecules with diverse biological activities, including antiviral, antibacterial, anticancer, and antidiabetic properties. mdpi.comontosight.ai While some adamantane derivatives have well-established mechanisms of action, such as the inhibition of the influenza A M2 ion channel by amantadine (B194251), the targets for many others remain to be fully elucidated. google.com

Future research will focus on identifying novel biological targets for adamantyl carbamates and other derivatives. The lipophilic nature of the adamantane group allows it to interact with various biological targets, including enzymes and receptors. ontosight.aiontosight.ai For instance, adamantyl carbamate derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. researchgate.net Other adamantane derivatives have shown activity against targets such as P2X7 receptors, which are involved in inflammation, and various epoxide hydrolases. scispace.comnih.gov

The exploration of new therapeutic areas is also a key direction. Adamantane derivatives are being investigated for their potential in treating neurodegenerative diseases, cancer, and drug-resistant tuberculosis. nih.govacs.orgnih.gov Understanding the specific molecular interactions and downstream signaling pathways affected by these compounds will be crucial for developing more effective and targeted therapies.

Rational Design and Synthesis of Diverse Functionalized Adamantyl Carbamate Libraries for High-Throughput Screening

The generation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening (HTS) of thousands of compounds to identify new therapeutic leads. nih.gov The adamantane scaffold provides a unique three-dimensional framework that can be readily functionalized to create large and diverse libraries of compounds. publish.csiro.aunih.gov

The synthesis of functionalized adamantane derivatives can be achieved through various methods, including the direct functionalization of C-H bonds and the construction of the adamantane framework from bicyclic precursors. nih.govmdpi.com These approaches allow for the introduction of a wide range of functional groups at different positions on the adamantane core. nih.govthieme-connect.com For example, libraries of adamantyl carbamates can be generated by reacting adamantyl isocyanates with a diverse set of alcohols or amines. acs.org

These libraries can then be screened against a panel of biological targets to identify hit compounds. Subsequent optimization of these hits, guided by SAR studies and computational modeling, can lead to the development of potent and selective drug candidates. nih.govontosight.ai The creation of diverse adamantyl carbamate libraries, coupled with efficient screening methods, holds significant promise for the discovery of novel therapeutics for a wide range of diseases.

Q & A

Q. What are the recommended methods for synthesizing ethyl N-(1-adamantyl)carbamate with high purity?

Methodological Answer: Synthesis typically involves reacting 1-adamantylamine with ethyl chloroformate or dialkyl carbonates under controlled conditions. Key steps include:

- Reagent Selection : Use carbonyldiimidazole (CDI) as a coupling agent to activate the carbamate group, ensuring high yield and minimal side reactions .

- Solvent Conditions : Perform reactions in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen to prevent hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>98%) .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis and NMR spectroscopy .

Q. How can researchers characterize ethyl N-(1-adamantyl)carbamate structurally and functionally?

Methodological Answer: A multi-technique approach is essential:

- Spectroscopy :

- NMR : Assign peaks for adamantyl protons (δ 1.6–2.1 ppm, multiplet) and carbamate carbonyl (δ 155–160 ppm in NMR) .

- IR : Identify carbamate C=O stretching at ~1700 cm and N-H stretching at ~3300 cm .

- Mass Spectrometry : Use ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 251.3) .

- X-ray Crystallography : Resolve adamantyl cage geometry and hydrogen-bonding interactions in solid-state structures .

Q. What are the optimal storage conditions to ensure long-term stability?

Methodological Answer:

- Temperature : Store at -20°C in sealed, amber vials to prevent thermal degradation and photolysis .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the carbamate group .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor purity via HPLC .

Q. What safety protocols are critical when handling ethyl N-(1-adamantyl)carbamate?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of fine particles .

- Waste Disposal : Neutralize residues with 10% acetic acid before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can reaction mechanisms involving ethyl N-(1-adamantyl)carbamate be elucidated?

Methodological Answer:

- Kinetic Studies : Use stopped-flow NMR to track intermediate formation during nucleophilic substitution (e.g., with amines or thiols) .